

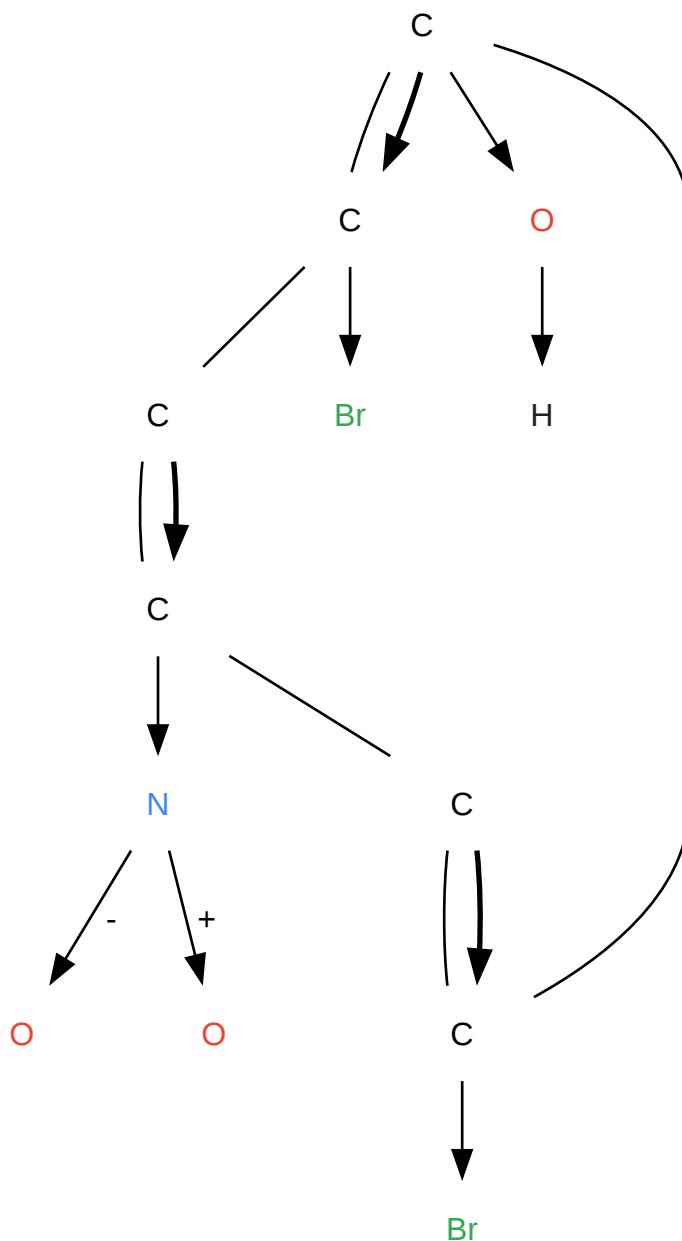
An In-depth Technical Guide to 2,6-Dibromo-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-4-nitrophenol

Cat. No.: B181593


[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **2,6-Dibromo-4-nitrophenol**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2,6-Dibromo-4-nitrophenol is a chemical compound characterized by a phenol ring substituted with two bromine atoms at the ortho positions and a nitro group at the para position relative to the hydroxyl group.^[1] This substitution pattern significantly influences its chemical and physical properties.

Molecular Diagram:

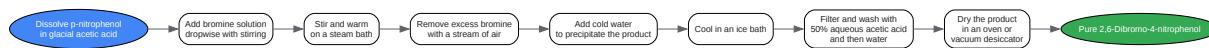
[Click to download full resolution via product page](#)

Molecular structure of **2,6-Dibromo-4-nitrophenol**.

Table 1: Chemical Identifiers and Molecular Properties

Identifier/Property	Value
IUPAC Name	2,6-Dibromo-4-nitrophenol
Synonyms	4-Nitro-2,6-dibromophenol
CAS Number	99-28-5 [1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₃ [1] [2] [3] [4] [5]
Molecular Weight	296.90 g/mol [1] [2] [3] [5] [6]
InChI Key	WBHZUAQCSHXCT-UHFFFAOYSA-N [2] [4]

Table 2: Physical and Chemical Properties


Property	Value
Appearance	Yellow crystalline powder or crystals. [1] [7]
Melting Point	145-157 °C (decomposes). [1] [3]
Solubility	Sparingly soluble in water; Soluble in ethanol and acetone. [1]
LogP	3.57 [4]

Experimental Protocols

Synthesis of 2,6-Dibromo-4-nitrophenol

A common and effective method for the synthesis of **2,6-Dibromo-4-nitrophenol** is the bromination of p-nitrophenol. The following protocol is adapted from established literature.

Workflow for the Synthesis of **2,6-Dibromo-4-nitrophenol**:

[Click to download full resolution via product page](#)

Synthesis workflow of **2,6-Dibromo-4-nitrophenol**.

Materials and Equipment:

- p-Nitrophenol
- Glacial acetic acid
- Bromine
- 5-liter round-bottomed flask
- Liquid-sealed mechanical stirrer
- Dropping funnel
- Gas trap
- Steam bath
- Büchner funnel
- Oven or vacuum desiccator with sodium hydroxide

Procedure:

- In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.
- While stirring at room temperature, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid dropwise over a period of three hours.
- After the addition is complete, continue stirring the reaction mixture for 30 minutes.
- Warm the mixture on a steam bath to an internal temperature of about 85°C for one hour to expel most of the excess bromine.
- Remove the final traces of bromine by passing a stream of air through the yellow or brown reaction mixture.

- Add 1.1 liters of cold water to the mixture and stir until it cools.
- Place the mixture in an ice bath overnight to allow for complete precipitation of the product.
- Collect the pale yellow crystalline product on a 19-cm Büchner funnel.
- Wash the collected solid first with 500 cc of 50% aqueous acetic acid and then thoroughly with water.
- Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.

Purification

The synthesized **2,6-Dibromo-4-nitrophenol** can be further purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of hot 50% aqueous acetic acid or aqueous ethanol.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified product under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of **2,6-Dibromo-4-nitrophenol**.^[4]

- Column: A suitable reverse-phase column, such as a Newcrom R1.^[4]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.^[4] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.^[4]

- Detection: UV detection at an appropriate wavelength.

Spectroscopic Analysis:

- ^1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
- IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) and nitro (-NO₂) groups.
- Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Applications

2,6-Dibromo-4-nitrophenol has applications in various fields:

- Biocide in Water Treatment: It acts as an antimicrobial agent, effectively controlling the growth of bacteria and algae.[1]
- Pesticides: It is used as an active ingredient in some pesticides due to its insecticidal and fungicidal properties.[1]

Safety and Handling

2,6-Dibromo-4-nitrophenol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,6-Dibromo-4-nitrophenol(99-28-5) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Dibromo-4-nitrophenol | SIELC Technologies [sielc.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dibromo-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181593#2-6-dibromo-4-nitrophenol-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com